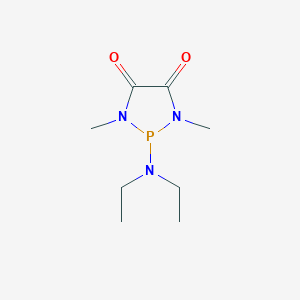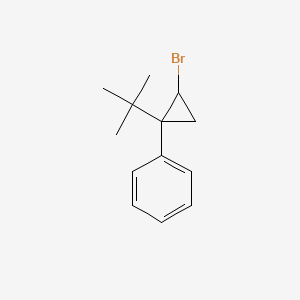
3,3'-Methylenebis(2-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Methylenebis(2-methylphenol) is an organic compound with the molecular formula C15H16O2. It is a type of bisphenol, which means it consists of two phenol groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
3,3’-Methylenebis(2-methylphenol) can be synthesized through the condensation reaction of 2-methylphenol (o-cresol) with formaldehyde. The reaction typically occurs under acidic or basic conditions, with the methylene bridge forming between the two phenol groups. The reaction can be represented as follows:
2C7H8O+CH2O→C15H16O2+H2O
Industrial Production Methods
In industrial settings, the production of 3,3’-Methylenebis(2-methylphenol) often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include acidic catalysts like hydrochloric acid or sulfuric acid, and basic catalysts like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
化学反应分析
Types of Reactions
3,3’-Methylenebis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
科学研究应用
3,3’-Methylenebis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant activity.
Industry: Used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
作用机制
The antioxidant properties of 3,3’-Methylenebis(2-methylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable and less reactive species. This mechanism involves the stabilization of the phenoxyl radical formed after hydrogen donation.
相似化合物的比较
Similar Compounds
- 2,2’-Methylenebis(4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-chlorophenol)
Uniqueness
3,3’-Methylenebis(2-methylphenol) is unique due to its specific structure, which provides distinct antioxidant properties compared to other bisphenols. The position of the methyl groups on the phenol rings influences its reactivity and effectiveness as an antioxidant. Additionally, its ability to undergo various chemical reactions makes it versatile for different applications.
属性
CAS 编号 |
91236-07-6 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
3-[(3-hydroxy-2-methylphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-10-12(5-3-7-14(10)16)9-13-6-4-8-15(17)11(13)2/h3-8,16-17H,9H2,1-2H3 |
InChI 键 |
VEGUCZXWLYWJFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1O)CC2=C(C(=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


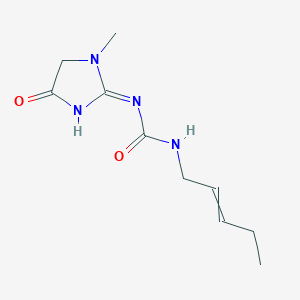


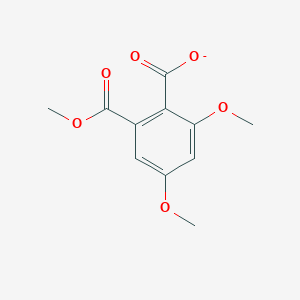

![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
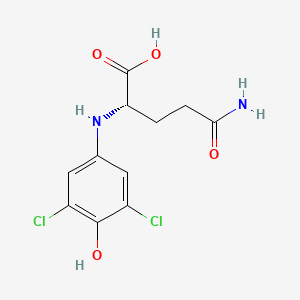
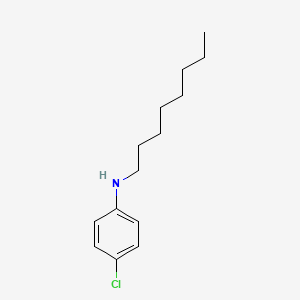
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
